molecular formula C9H12Cl2FN B14715305 2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride CAS No. 15257-74-6

2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride

Cat. No.: B14715305
CAS No.: 15257-74-6
M. Wt: 224.10 g/mol
InChI Key: IVRUCMARZZRCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride is an organic compound with a molecular formula of C9H11Cl2FN. This compound is of interest due to its unique chemical structure, which includes a chloroethylamine group and a fluorophenyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride typically involves the reaction of 3-fluorobenzylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted ethanamines, while oxidation can produce N-oxides or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine
  • 3-chloro-2-fluorophenyl)methanamine
  • 2-(dimethylamino)ethyl chloride

Uniqueness

2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride is unique due to its specific combination of a chloroethylamine group and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

15257-74-6

Molecular Formula

C9H12Cl2FN

Molecular Weight

224.10 g/mol

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H11ClFN.ClH/c10-4-5-12-7-8-2-1-3-9(11)6-8;/h1-3,6,12H,4-5,7H2;1H

InChI Key

IVRUCMARZZRCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.